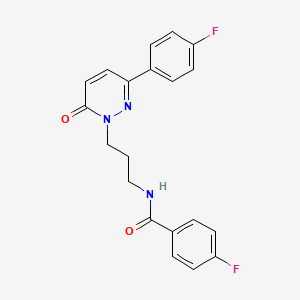

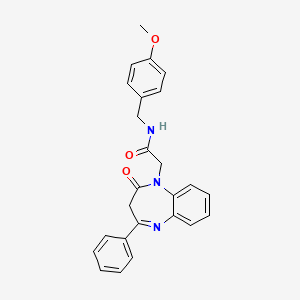

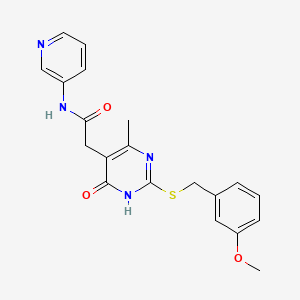

4-fluoro-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4-fluoro-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)benzamide" is a fluorinated benzamide derivative, which is a class of compounds known for their diverse pharmacological activities. While the specific compound is not directly studied in the provided papers, similar fluorinated benzamides and their derivatives have been synthesized and characterized, indicating the interest in this class of compounds for various applications, including medicinal chemistry.

Synthesis Analysis

The synthesis of fluorinated benzamide derivatives often involves the introduction of fluorine atoms into the benzamide structure, which can significantly alter the chemical and physical properties of the compound. For instance, the synthesis and characterization of N-(3-(8-bromoimidazo[1, 2-a]pyridin-2-yl)-4-fluorophenyl)benzamide derivatives were reported, indicating the use of halogenated intermediates and aniline precursors in the synthesis process . Similarly, a continuous flow process was described for the synthesis of a potent δ-opioid receptor agonist, showcasing the use of flow-based microreactors and in-line IR analytical protocols .

Molecular Structure Analysis

The molecular structure of fluorinated benzamides can be analyzed using various spectroscopic and computational methods. Vibrational spectroscopic studies, such as FT-IR and FT-Raman, along with DFT calculations, have been employed to study the molecular structure and vibrational wavenumbers of related compounds . X-ray crystallography is another powerful technique used to determine the precise molecular geometry, as demonstrated in the structural analysis of a novel benzamide derivative . These methods provide insights into the conformational preferences and solid-state aggregation of the molecules.

Chemical Reactions Analysis

Fluorinated benzamides can participate in various chemical reactions due to the presence of reactive functional groups. The nucleophilic vinylic substitution (S(N)V) reaction has been explored with N-benzoyl β,β-difluoroenamides, leading to the synthesis of fluorinated heterocycles . The reactivity of fluorophenyl pyridazinyl ketone as a precursor for benzo-annelated heterocyclic systems also highlights the versatility of fluorinated benzamide derivatives in constructing complex molecular architectures .

Physical and Chemical Properties Analysis

The introduction of fluorine atoms into benzamide derivatives significantly influences their physical and chemical properties. Structural systematics and conformational analyses of a series of fluoro-N-(pyridyl)benzamides revealed correlations between molecular conformation, physicochemical properties, and melting point behavior . The electronic properties, such as HOMO and LUMO energies, and thermodynamic properties of these compounds can be calculated using DFT methods, providing insights into their chemical reactivity and potential antioxidant properties .

Applications De Recherche Scientifique

Antimicrobial Activity

- Novel fluorine-containing derivatives, including those related to 4-fluoro-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)benzamide, have shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi (Desai, Vaghani, & Shihora, 2013).

- Microwave-induced synthesis of fluorobenzamides, which includes similar compounds, has resulted in notable antimicrobial activity, highlighting the significance of the fluorine atom in enhancing this property (Desai, Rajpara, & Joshi, 2013).

Potential Anti-HIV and Anticancer Applications

- Fluorine substituted 1,2,4-triazinones, structurally related to the compound , have shown significant potential as anti-HIV-1 and CDK2 inhibitors, with some compounds displaying dual anti-HIV and anticancer activities (Makki, Abdel-Rahman, & Khan, 2014).

Crystal Structure and Polymorphism

- Studies on similar fluorinated benzamides have identified disorder-induced concomitant polymorphism due to variations in crystal structures and intermolecular interactions, which could have implications for pharmaceutical formulation and stability (Chopra & Row, 2008).

Synthesis and Structural Analysis

- Research has focused on the efficient synthesis and structural characterization of compounds similar to 4-fluoro-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)benzamide, providing insights into their molecular structures and potential applications (Pancrazzi et al., 2017).

Cytotoxic and Antioxidant Evaluation

- Some fluorinated benzamides have been synthesized and evaluated for cytotoxic and antioxidant activities, suggesting their potential in cancer therapy and as protective agents against oxidative stress (IOSR Journals, Kolanpaka, & Gade, 2015).

Non-Centrosymmetric Crystal Forms

- The study of dimorphic forms in non-centrosymmetric environments from prochiral molecules, including fluorinated benzamides, has enhanced the understanding of molecular packing and intermolecular interactions, which is crucial for material science and pharmaceutical development (Chopra & Row, 2005).

Propriétés

IUPAC Name |

4-fluoro-N-[3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F2N3O2/c21-16-6-2-14(3-7-16)18-10-11-19(26)25(24-18)13-1-12-23-20(27)15-4-8-17(22)9-5-15/h2-11H,1,12-13H2,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWYZHRADOSZXDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCCNC(=O)C3=CC=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2,5-dichloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide](/img/structure/B3000900.png)

![4-{[(3-Methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyrimidine-5-carboxylic acid](/img/structure/B3000906.png)

![N-[4-(3-Methylmorpholin-4-yl)phenyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B3000911.png)

![3-{[1-(1,3-Thiazole-4-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B3000912.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B3000914.png)

![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide](/img/structure/B3000921.png)